molecular formula C29H20ClN3O6 B2366846 [4-[(E)-3-(4-chloro-2-nitroanilino)-2-cyano-3-oxoprop-1-enyl]-2-ethoxyphenyl] naphthalene-1-carboxylate CAS No. 522657-49-4

[4-[(E)-3-(4-chloro-2-nitroanilino)-2-cyano-3-oxoprop-1-enyl]-2-ethoxyphenyl] naphthalene-1-carboxylate

Cat. No. B2366846
CAS RN: 522657-49-4
M. Wt: 541.94
InChI Key: FBMSRVMIIOOOAP-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a naphthalene ring, a nitro group, a cyano group, and an ethoxyphenyl group . These functional groups suggest that the compound could have interesting chemical properties and reactivity.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the naphthalene ring suggests that the compound could have significant aromatic character, which could affect its chemical behavior .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the nitro group is often involved in redox reactions, while the cyano group can participate in a variety of reactions, including nucleophilic substitutions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure .

Scientific Research Applications

Synthesis and Biological Activity

Naphthalene derivatives have been extensively studied for their potential medical applications due to their antibacterial, anti-inflammatory, antiarrhythmic, psychotropic, and other drug-related properties. The synthesis of such compounds involves complex chemical reactions aimed at assessing their biological properties, with some focusing on improving anticancer drug profiles and understanding their mechanism of action at the molecular level (Markosyan et al., 1991).

Kinetics and Products of Gas-Phase Reactions

The gas-phase reactions of naphthalene derivatives with radicals such as OH radicals and N2O5 have been investigated to understand their atmospheric chemical removal processes. These studies provide insights into the environmental behavior of polycyclic aromatic hydrocarbons (PAHs) and their derivatives, indicating their potential impact on air quality and human health (Atkinson et al., 1987).

Anticancerous Drug Development

Nitroaromatics have shown significant antitumor activity, with specific compounds demonstrating potential as anticancerous drugs. Research in this area focuses on the synthesis of novel nitroaromatic compounds, their cytotoxicity against cancer cells, and their ability to protect DNA against hydroxyl free radicals. These studies also explore the electrochemical properties of these compounds, suggesting their intercalative mode of interaction with human DNA, which may underline their anticancerous nature (Shabbir et al., 2015).

Enzymatic Reduction and Catalysis

Enzymatic reduction of carcinogenic aromatic nitro compounds by liver extracts has been explored, shedding light on the potential for bioremediation and understanding the metabolic pathways involved in detoxifying harmful substances. Additionally, research into the catalysis of naphthalene derivatives highlights the synthetic utility of these compounds in creating complex molecular structures (Poirier et al., 1974).

Fluorescence and Photophysical Properties

Certain naphthalene derivatives exhibit unique solvent-dependent fluorescence, which can be leveraged in environmental sensing applications. The photophysical properties of these compounds, including their fluorescence in specific solvents, are of interest for developing new fluorescent sensors and materials (Hachiya et al., 2013).

Future Directions

The future research directions for this compound would depend on its properties and potential applications. It could be studied for its chemical reactivity, its potential uses in materials science, or its biological activity .

properties

IUPAC Name

[4-[(E)-3-(4-chloro-2-nitroanilino)-2-cyano-3-oxoprop-1-enyl]-2-ethoxyphenyl] naphthalene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H20ClN3O6/c1-2-38-27-15-18(14-20(17-31)28(34)32-24-12-11-21(30)16-25(24)33(36)37)10-13-26(27)39-29(35)23-9-5-7-19-6-3-4-8-22(19)23/h3-16H,2H2,1H3,(H,32,34)/b20-14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBMSRVMIIOOOAP-XSFVSMFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2=C(C=C(C=C2)Cl)[N+](=O)[O-])OC(=O)C3=CC=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NC2=C(C=C(C=C2)Cl)[N+](=O)[O-])OC(=O)C3=CC=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H20ClN3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

541.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-[(E)-3-(4-chloro-2-nitroanilino)-2-cyano-3-oxoprop-1-enyl]-2-ethoxyphenyl] naphthalene-1-carboxylate

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